molecular formula C13H13NO4 B11543111 Ethyl 3-acetamido-1-benzofuran-2-carboxylate CAS No. 39786-38-4

Ethyl 3-acetamido-1-benzofuran-2-carboxylate

Cat. No.: B11543111
CAS No.: 39786-38-4
M. Wt: 247.25 g/mol
InChI Key: WGIOSLQHYHWVLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-acetamido-1-benzofuran-2-carboxylate is a chemically synthesized benzofuran derivative that serves as a valuable intermediate in organic synthesis and medicinal chemistry research. Benzofuran scaffolds are recognized for their wide-ranging biological and pharmacological activities, making them prominent structures in drug discovery . This compound is particularly useful for constructing more complex molecules for studying nervous system diseases; related benzofuran compounds have been synthesized and evaluated as analogs of gamma-aminobutyric acid (GABA) to investigate their effects on the central nervous system . Furthermore, such 2,3-disubstituted benzofurans are key subjects in methodological studies, such as investigating the selectivity and mechanisms of catalytic hydrogenation, which helps elucidate the reactivity of different regions of the molecule . As a building block, it can be utilized in the synthesis of novel heterocyclic compounds, including benzofuran-based 1,2,4-triazoles, which have shown potential as acetylcholinesterase inhibitors for Alzheimer's disease research and as antibacterial agents . This product is intended for use in a laboratory setting by qualified researchers only. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

39786-38-4

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

ethyl 3-acetamido-1-benzofuran-2-carboxylate

InChI

InChI=1S/C13H13NO4/c1-3-17-13(16)12-11(14-8(2)15)9-6-4-5-7-10(9)18-12/h4-7H,3H2,1-2H3,(H,14,15)

InChI Key

WGIOSLQHYHWVLS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-acetamido-1-benzofuran-2-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form amine derivatives, which can further react to form various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic reagents like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological activities.

Scientific Research Applications

Ethyl 3-acetamido-1-benzofuran-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-acetamido-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets in the body. The benzofuran ring structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to the inhibition of tumor cell growth, antibacterial effects, and antiviral activity . The exact pathways and targets may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Heterocycle Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Activity
Ethyl 3-acetamido-1-benzofuran-2-carboxylate Benzofuran 3-acetamido, 2-ethyl ester Not reported Not reported Hypothesized antimicrobial
Ethyl 2-(5-cyclohexyl-3-methylsulfinyl-...-yl)acetate Benzofuran 3-methylsulfinyl, 5-cyclohexyl 406.48 120–122 Antitumor, antifungal
Ethyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Benzothiophene 2-acetamido, saturated ring 281.35 160–162 Antimicrobial, anti-inflammatory

Biological Activity

Ethyl 3-acetamido-1-benzofuran-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant research findings and data.

Chemical Structure and Synthesis

This compound belongs to the class of benzofuran derivatives, characterized by a benzofuran ring and an acetamido group. The synthesis of this compound typically involves multi-step organic reactions, which may include:

  • Formation of the Benzofuran Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Acetamido Group Introduction : The acetamido moiety is introduced via acylation reactions with acetamide derivatives.
  • Esterification : The final product is often obtained by esterification of the carboxylic acid with ethanol.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that compounds with similar structures often inhibit the growth of various bacterial strains, including Escherichia coli and Bacillus subtilis. For instance, in comparative studies, some benzofuran derivatives displayed minimum inhibitory concentrations (MIC) comparable to standard antibiotics like penicillin .

CompoundMIC (µg/mL) against B. subtilisMIC (µg/mL) against E. coli
This compoundTBDTBD
Standard Penicillin1 ± 1.502.4 ± 1.00

Anticancer Properties

The potential anticancer activity of this compound has been explored in various studies. Benzofuran derivatives are known to induce apoptosis in cancer cells through multiple mechanisms, including the modulation of key signaling pathways involved in cell survival and proliferation. For instance, compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation in vitro.

Enzyme Inhibition

Another notable biological activity is the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Several benzofuran derivatives have been evaluated for their AChE inhibitory potential, with some showing IC50 values in the low micromolar range . The mechanism often involves binding to the active site of AChE, thereby preventing substrate hydrolysis.

The biological effects of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Binding : The compound may bind to enzymes or receptors, modulating their activity and leading to various biological outcomes.
  • Cellular Pathway Modulation : Interaction with cellular pathways can induce apoptosis or inhibit microbial growth through disruption of metabolic processes.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various biological assays:

  • Antimicrobial Testing : A study demonstrated that the compound exhibited a significant zone of inhibition against E. coli, comparable to established antibiotics .
  • Anticancer Activity : In vitro assays indicated that benzofuran derivatives could reduce cell viability in cancer cell lines by inducing apoptosis through caspase activation.
  • Enzyme Inhibition Assays : Compounds similar to this compound were tested for their ability to inhibit AChE, revealing promising results that warrant further investigation into their potential as therapeutic agents for neurodegenerative diseases .

Q & A

Q. What are the common synthetic routes for Ethyl 3-acetamido-1-benzofuran-2-carboxylate and its derivatives?

The synthesis typically involves cyclization of 2-hydroxybenzaldehyde derivatives with ethyl bromoacetate in the presence of a base (e.g., sodium carbonate in N-methylpyrrolidone) to form the benzofuran core. Subsequent functionalization introduces the acetamido group via amide coupling using reagents like EDC or DCC. For example, coupling 2,2-diphenylacetic acid with the benzofuran intermediate under anhydrous conditions yields derivatives with enhanced bioactivity .

Q. How is the structure of this compound confirmed experimentally?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are standard for structural elucidation. For instance, ¹H NMR peaks at δ 1.3–1.4 ppm (triplet, ethyl group) and δ 7.2–8.1 ppm (aromatic protons) confirm the ester and benzofuran moieties. IR spectroscopy identifies the carbonyl (C=O) stretch (~1700 cm⁻¹) and amide N–H bend (~3300 cm⁻¹) .

Q. What preliminary biological activities are reported for benzofuran derivatives like this compound?

Analogous compounds exhibit antimicrobial activity against E. coli and S. aureus (MIC values: 8–32 µg/mL) and induce apoptosis in melanoma cells via caspase-3 activation. Anti-inflammatory properties are also observed in COX-2 inhibition assays .

Advanced Research Questions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.